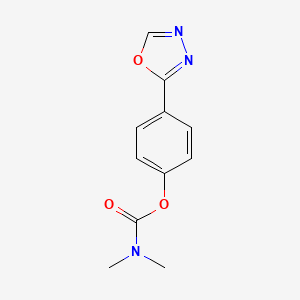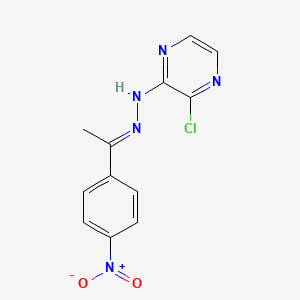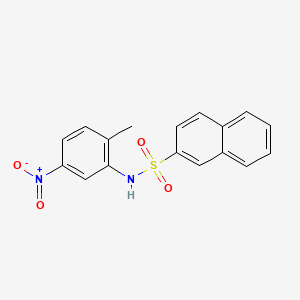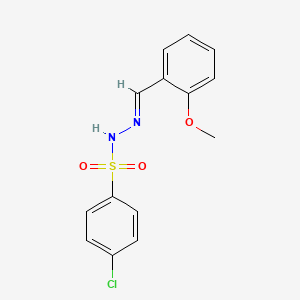
4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate, also known as ODP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ODP is a carbamate compound that contains an oxadiazole ring, which makes it a unique and versatile molecule.
Wissenschaftliche Forschungsanwendungen
4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate has shown potential applications in various scientific fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. In agriculture, this compound has been investigated as a pesticide due to its insecticidal properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's patients. As a pesticide, this compound acts by inhibiting the activity of acetylcholinesterase in insects, leading to paralysis and death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. Physiologically, this compound has been shown to improve cognitive function in Alzheimer's patients and has insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate is its versatility, which allows it to be used in various scientific fields. Additionally, this compound is relatively easy to synthesize, making it readily available for research. However, one limitation of this compound is its toxicity, which requires careful handling in laboratory experiments.
Zukünftige Richtungen
There are several future directions for 4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate research. In medicinal chemistry, this compound could be further investigated as a potential drug candidate for the treatment of Alzheimer's disease. In agriculture, this compound could be studied as a potential alternative to traditional pesticides, which can have harmful effects on the environment. In material science, this compound could be used as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs, pesticides, and materials with unique properties.
Synthesemethoden
The synthesis of 4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate involves a condensation reaction between 4-amino phenyl carbamate and ethyl 2-bromoacetate, followed by a cyclization reaction using triethylamine. The product is then purified using column chromatography, resulting in this compound as a white crystalline powder with a yield of around 60%.
Eigenschaften
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-14(2)11(15)17-9-5-3-8(4-6-9)10-13-12-7-16-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUZCVSCQFFRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C2=NN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)


![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5793902.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)



![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)
